molecular formula C13H22INO2 B3048312 Tert-butyl2-iodo-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1638764-90-5

Tert-butyl2-iodo-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B3048312
CAS No.: 1638764-90-5
M. Wt: 351.22
InChI Key: CFXHCGRYXGBFKG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate typically involves the following steps:

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The iodine atom and the spirocyclic structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and reactivity of tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate, making it a valuable compound in various research applications.

Properties

IUPAC Name

tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22INO2/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(14)9-13/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXHCGRYXGBFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301147717
Record name 7-Azaspiro[3.5]nonane-7-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301147717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638764-90-5
Record name 7-Azaspiro[3.5]nonane-7-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638764-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Azaspiro[3.5]nonane-7-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301147717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl2-iodo-7-azaspiro[3.5]nonane-7-carboxylate
Reactant of Route 2
Tert-butyl2-iodo-7-azaspiro[3.5]nonane-7-carboxylate
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Reactant of Route 5
Tert-butyl2-iodo-7-azaspiro[3.5]nonane-7-carboxylate
Reactant of Route 6
Tert-butyl2-iodo-7-azaspiro[3.5]nonane-7-carboxylate

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